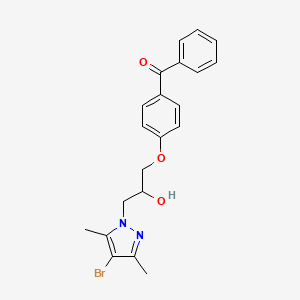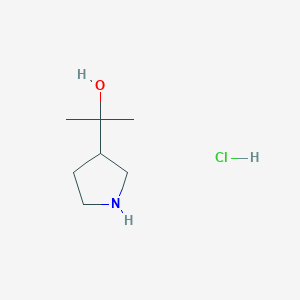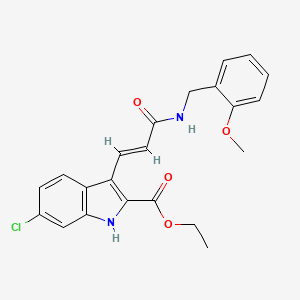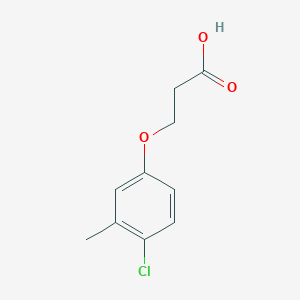![molecular formula C10H15NO2 B2770303 1-[4-(Methoxymethyl)-1,2,3,6-tetrahydropyridin-1-yl]prop-2-en-1-one CAS No. 1592756-05-2](/img/structure/B2770303.png)
1-[4-(Methoxymethyl)-1,2,3,6-tetrahydropyridin-1-yl]prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(Methoxymethyl)-1,2,3,6-tetrahydropyridin-1-yl]prop-2-en-1-one is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with a methoxymethyl group and a propenone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Methoxymethyl)-1,2,3,6-tetrahydropyridin-1-yl]prop-2-en-1-one typically involves the reaction of a pyridine derivative with a suitable methoxymethylating agent, followed by the introduction of the propenone group. Common synthetic routes include:
Methoxymethylation: The pyridine derivative is treated with methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate to introduce the methoxymethyl group.
Propenone Introduction: The methoxymethylated pyridine is then reacted with an appropriate propenone precursor, such as acrolein or acryloyl chloride, under basic or acidic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
1-[4-(Methoxymethyl)-1,2,3,6-tetrahydropyridin-1-yl]prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the propenone moiety to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the methoxymethyl group or the pyridine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyridine derivatives.
科学的研究の応用
1-[4-(Methoxymethyl)-1,2,3,6-tetrahydropyridin-1-yl]prop-2-en-1-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It is used as a probe in biological studies to understand its interaction with various biomolecules and its effects on cellular processes.
作用機序
The mechanism of action of 1-[4-(Methoxymethyl)-1,2,3,6-tetrahydropyridin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzyme activity, leading to changes in metabolic pathways.
Receptor Interaction: Modulating receptor activity, affecting signal transduction pathways and cellular responses.
類似化合物との比較
Similar Compounds
1-[4-(Methoxymethyl)-1,2,3,6-tetrahydropyridin-1-yl]prop-2-en-1-one: shares structural similarities with other pyridine derivatives and propenone-containing compounds.
Quinolone-based Compounds: These compounds also contain a heterocyclic ring and exhibit similar biological activities.
Uniqueness
- The presence of both the methoxymethyl group and the propenone moiety in this compound provides unique chemical reactivity and biological activity compared to other similar compounds.
- Its ability to undergo diverse chemical reactions and its potential applications in various fields make it a compound of significant interest in scientific research.
特性
IUPAC Name |
1-[4-(methoxymethyl)-3,6-dihydro-2H-pyridin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-3-10(12)11-6-4-9(5-7-11)8-13-2/h3-4H,1,5-8H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFVKPWHJJKHXJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CCN(CC1)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-methoxyacetamide](/img/structure/B2770226.png)
![2-(7,7-Dimethyl-1-bicyclo[2.2.1]heptanyl)ethanamine;hydrochloride](/img/structure/B2770228.png)
![ethyl 2-(2-(2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamido)benzoate](/img/structure/B2770229.png)

![2-Chloro-N-[[5-(2-fluorophenyl)furan-2-yl]methyl]propanamide](/img/structure/B2770233.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-(benzylthio)acetamide](/img/structure/B2770236.png)



![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)furan-2-carboxamide](/img/structure/B2770242.png)

